O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C8H10BrNO. It is characterized by the presence of a bromine atom, a methoxy group, and a hydroxylamine functional group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
- Methyl 3-bromo-4-methoxybenzoate
- 3-Bromo-4-methoxybenzyl chloride
Uniqueness
O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine is unique due to the presence of both a methoxy group and a hydroxylamine functional group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H10BrNO2 |
---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10BrNO2/c1-11-8-3-2-6(5-12-10)4-7(8)9/h2-4H,5,10H2,1H3 |
InChI Key |
QERUYDTXCMDLTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CON)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.